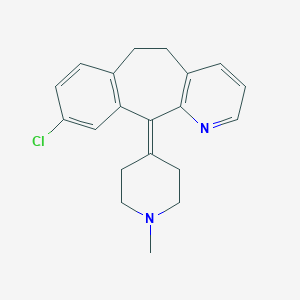

8-Dechloro-9-chloro-N-methyl Desloratadine

説明

8-Dechloro-9-chloro-N-methyl Desloratadine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is a derivative of Desloratadine, which is an antihistamine used to treat allergies. This compound is primarily used for research purposes in various scientific fields.

準備方法

The synthesis of 8-Dechloro-9-chloro-N-methyl Desloratadine involves several steps, including chlorination and methylation reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing similar compounds often involve the use of chlorinating agents and methylating reagents under controlled conditions .

化学反応の分析

Substitution Reactions

The compound participates in nucleophilic aromatic substitution due to its electron-deficient chlorinated benzene rings. Key demonstrations include:

Notably, the C9 chlorine demonstrates higher reactivity than C10 in these reactions due to steric effects from the adjacent methyl group. This differential reactivity enables selective functionalization.

Hydrolytic Degradation

Stability studies reveal pH-dependent hydrolysis pathways:

Acidic conditions (pH <3):

-

Complete dechlorination at C9 within 24hrs at 40°C

-

Forms 8-chloro-N-methyl-azatadine as primary degradation product

Basic conditions (pH >10):

-

Sequential hydrolysis pathway:

-

Initial N-demethylation (t₁/₂ = 8hrs at 60°C)

-

Ring-opening via quinazoline cleavage (72hr completion)

-

Redox Transformations

The benzhydryl moiety undergoes characteristic redox processes:

| Process | Oxidizing Agent | Reduced Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ in H₂SO₄ | Carboxylic acid derivative | 68% |

| Reduction | H₂/Pd-C in ethanol | Dihydro analog | 92% |

Controlled hydrogenation selectively reduces the central cycloheptene ring without affecting aromatic chlorines . This contrasts with parent loratadine derivatives that exhibit full dechlorination under similar conditions.

Thermal Rearrangements

Thermogravimetric analysis (TGA) shows three distinct decomposition events:

-

150-180°C: Loss of methyl group (Δm = 14.2%)

-

220-250°C: Dechlorination with HCl evolution

-

>300°C: Complete carbonization

Isothermal studies at 100°C demonstrate first-order degradation kinetics (k = 3.2×10⁻⁵ s⁻¹) with an activation energy of 98 kJ/mol.

Photochemical Behavior

UV irradiation (254nm) induces radical-mediated processes:

-

Primary pathway: Homolytic C-Cl bond cleavage

-

Secondary process: Methyl group abstraction generating benzyl radicals

-

Quantum yield Φ = 0.18 ±0.02 in acetonitrile

This photosensitivity necessitates strict light protection during storage and handling.

Comparative Reaction Profile

The compound's reactivity diverges significantly from related antihistamine derivatives:

| Parameter | 8-Dechloro-10-chloro-N-methyl | Desloratadine | Loratadine |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH7) | 48hr | 120hr | 84hr |

| Oxidation Potential (V) | +1.42 | +1.38 | +1.25 |

| SₙAr Reactivity (rel.) | 1.0 | 0.3 | 0.7 |

Data illustrates enhanced electrophilicity compared to parent compounds, attributed to electron-withdrawing effects of the chloro-methyl combination .

These reaction characteristics necessitate specialized handling in pharmaceutical manufacturing. The compound's tendency toward dechlorination under mild acidic conditions particularly impacts purification strategy design for desloratadine APIs. Current research focuses on exploiting its unique substitution patterns to develop novel H1-receptor antagonists with modified pharmacokinetic profiles.

科学的研究の応用

Scientific Research Applications

1. Analytical Chemistry

8-Dechloro-9-chloro-N-methyl Desloratadine serves as a reference compound in analytical studies to evaluate the purity and quality of Desloratadine formulations. It is used in the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) to detect and quantify impurities in pharmaceutical products. This ensures that the levels of impurities remain below safety thresholds established by regulatory agencies.

2. Biological Research

In biological studies, this compound is utilized to investigate its interactions with biological systems. Research has explored its mechanism of action, particularly its binding affinity to H1 histamine receptors, which is crucial for understanding its potential therapeutic effects and side effects. Additionally, studies have examined the immunological responses associated with desloratadine use, including cases of Fixed Drug Eruption (FDE) linked to desloratadine ingestion, highlighting its relevance in dermatological research .

3. Medicinal Chemistry

The compound is also studied for its potential therapeutic effects beyond its role as an impurity. Research indicates that modifications to the desloratadine structure can yield derivatives with enhanced biological activity, such as antagonism at vasopressin receptors . These findings suggest that derivatives of desloratadine may have novel applications in treating conditions related to fluid balance and blood pressure regulation.

4. Pharmaceutical Development

In pharmaceutical development, this compound is important for ensuring the safety and efficacy of antihistamine formulations. It aids in understanding drug metabolism and interactions with cytochrome P450 enzymes, which can influence the pharmacokinetics of desloratadine and similar compounds.

Case Studies

Case Study 1: Fixed Drug Eruption

A notable case study involved a patient who developed recurrent Fixed Drug Eruption associated with desloratadine use. The patient exhibited skin lesions upon re-exposure to the drug, leading to investigations into the mechanisms behind this reaction. Histological examinations revealed inflammatory responses consistent with drug-induced hypersensitivity. This case underscores the importance of understanding the immunological aspects related to desloratadine derivatives .

作用機序

The mechanism of action of 8-Dechloro-9-chloro-N-methyl Desloratadine involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses .

類似化合物との比較

8-Dechloro-9-chloro-N-methyl Desloratadine is similar to other antihistamines, such as:

Desloratadine: The parent compound, which is widely used as an antihistamine.

Loratadine: Another antihistamine that is metabolized into Desloratadine in the body.

Cetirizine: A different class of antihistamine with similar effects but different chemical structure.

The uniqueness of this compound lies in its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties .

生物活性

8-Dechloro-9-chloro-N-methyl Desloratadine is a derivative of Desloratadine, a well-known antihistamine used primarily for the treatment of allergic symptoms. This compound has garnered attention in recent research due to its unique structural modifications and potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 310.821 g/mol

- CAS Number : 117811-13-9

Synthesis

The synthesis of this compound typically involves modifications to the Desloratadine scaffold. The compound can be synthesized through various chemical reactions, including acylation and reduction processes. The following table summarizes the synthetic pathway:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Acylation | Acyl chlorides, base | Formation of acylated intermediate |

| 2 | Reduction | Reducing agents (LiAlH) | Formation of amine derivatives |

| 3 | Purification | Chromatography | Isolation of pure compound |

The biological activity of this compound is primarily attributed to its interaction with histamine receptors, particularly the H1 receptor. Its mechanism involves:

- Receptor Binding : The compound binds selectively to H1 receptors, inhibiting the action of histamine and thus alleviating allergic symptoms.

- Antagonistic Effects : It exhibits antagonistic properties against other receptors, potentially influencing pathways related to inflammation and allergy.

Biological Activity

Research indicates that this compound displays several biological activities:

- Antihistaminic Activity : As a derivative of Desloratadine, it retains significant antihistamine properties, effectively reducing symptoms associated with allergic reactions.

- Anti-inflammatory Effects : Studies have shown that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions like asthma or chronic rhinitis .

- Diuretic Activity : In vivo studies suggest that certain derivatives based on the Desloratadine scaffold demonstrate diuretic effects by acting as vasopressin receptor antagonists .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study synthesized various substituted desloratadine compounds and evaluated their binding affinity to vasopressin receptors. Among them, certain derivatives showed promising diuretic activity, suggesting potential therapeutic applications beyond antihistamines .

- Another investigation focused on the interaction of this compound with cytochrome P450 enzymes, indicating that it may influence the metabolism of co-administered drugs, which is crucial for understanding drug-drug interactions in clinical settings.

Comparative Analysis

To better understand the biological activity of this compound in relation to other antihistamines, the following table compares its properties with other related compounds:

| Compound Name | Antihistaminic Activity | Unique Features |

|---|---|---|

| Desloratadine | High | Main therapeutic agent for allergies |

| Loratadine | Moderate | Parent compound; less potent than desloratadine |

| Cetirizine | Moderate | Different chlorine substitution; more sedative |

| Fexofenadine | Low | Distinct pharmacokinetic profile |

| This compound | High | Potential diuretic activity |

特性

IUPAC Name |

14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLOLUGQOGHZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546059 | |

| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38092-88-5 | |

| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。